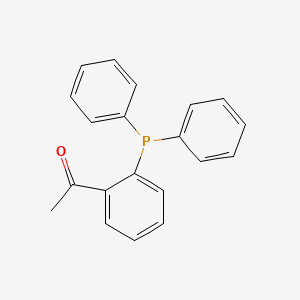

2'-(Diphenylphosphino)acetophenone

Overview

Description

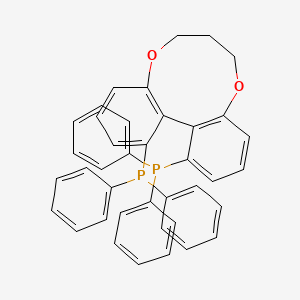

2’-(Diphenylphosphino)acetophenone is a compound of interest due to its P,O donor set that combines hard and soft properties . It is a part of the class of organic compounds known as alkyl-phenylketones, which are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .

Synthesis Analysis

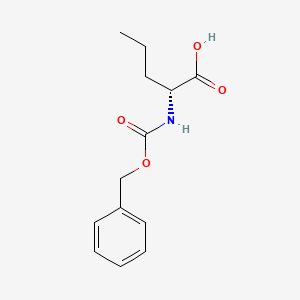

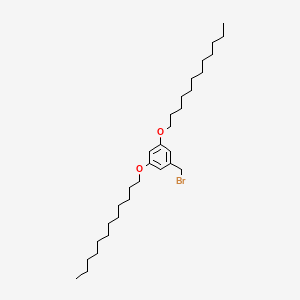

The synthesis of 2’-(Diphenylphosphino)acetophenone and its derivatives often involves reactions such as the Heck arylation of electron-rich olefins . Other methods include the bromination of various acetophenone derivatives .Molecular Structure Analysis

The structures of 2’-(Diphenylphosphino)acetophenone and its related compounds have been determined by X-ray crystallography . The ligand crystallizes in the monoclinic space group P2(1)/c with specific cell dimensions .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of functionalized acetophenones through the Heck arylation of electron-rich olefins . It has also been used in the bromination of acetophenone derivatives .Scientific Research Applications

Catalyst in Asymmetric Transfer Hydrogenation

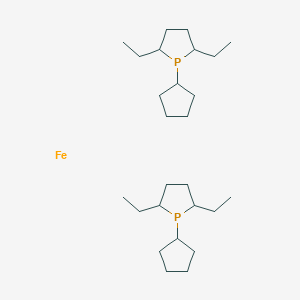

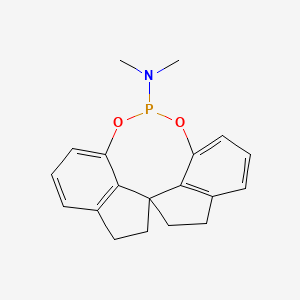

2'-(Diphenylphosphino)acetophenone has been applied in the field of catalysis, particularly in the asymmetric transfer hydrogenation of aromatic ketones. A study by Gao, Ikariya, and Noyori (1996) demonstrates that a ruthenium(II) complex with a C2-symmetric diphosphine/diamine tetradentate ligand, which includes this compound, acts as an effective catalyst precursor. This complex facilitates the conversion of acetophenone to 2-phenylethanol with high yield and enantiomeric excess (ee) (Gao, Ikariya, & Noyori, 1996).

Structural Studies and Metal Coordination

The molecular structure of this compound and its complexes has been a subject of interest, especially regarding how metal coordination affects ligand geometry. Johansson, Andersson, and Oskarsson (2002) conducted X-ray crystallography studies to elucidate the structure of this compound and its palladium complex. These studies provide insights into the spatial arrangement of molecules and their interaction with metals (Johansson, Andersson, & Oskarsson, 2002).

In Catalytic Hydrogenation Reactions

Another significant application is in catalytic hydrogenation reactions. Research by Gao et al. (1999) highlights the use of this compound in the synthesis of chiral cationic rhodium complexes. These complexes are used as catalyst precursors for the asymmetric transfer hydrogenation of acetophenone derivatives, achieving high yields and enantiomeric excesses (Gao et al., 1999).

Use in Enantioselective Catalysis

The compound has been involved in studies aimed at improving enantioselectivity in catalysis. Lensink and De Vries (1992) investigated the use of a mono-sulphonated diphosphine ligand in the rhodium-catalyzed hydrogenation of acetophenone N-benzylimine, demonstrating the influence of ligand structure on the enantioselectivity of the reaction (Lensink & De Vries, 1992).

Mechanism of Action

While the exact mechanism of action for 2’-(Diphenylphosphino)acetophenone is not explicitly mentioned in the retrieved papers, related compounds like acetophenone have been studied. For instance, acetophenone undergoes protonation to yield a protonated carbonyl compound, which then interacts with bromine anions .

Safety and Hazards

Properties

IUPAC Name |

1-(2-diphenylphosphanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17OP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIDFFAGYXOYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [(2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethyl]-, 1,1-dimethylethyl ester](/img/structure/B3068401.png)

![2',5'-Bis(hexyloxy)-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3068418.png)

![1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B3068429.png)